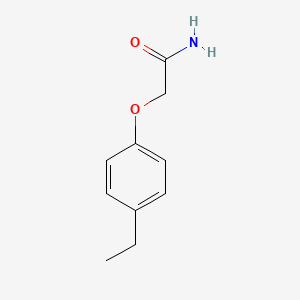

2-(4-Ethylphenoxy)acetamide

Description

Contextualization within Phenoxyacetamide Chemistry

2-(4-Ethylphenoxy)acetamide (B245125) belongs to the larger class of organic compounds known as phenoxyacetamides. These compounds are structurally characterized by a phenoxy group linked to an acetamide (B32628) moiety. ontosight.ai The core phenoxyacetamide structure serves as a versatile scaffold in medicinal chemistry, allowing for the synthesis of a diverse array of derivatives with varied biological activities. researchgate.net

The general synthesis of phenoxyacetamide analogues is often achieved through a nucleophilic substitution reaction. This typically involves reacting a substituted phenol (B47542) with a haloacetamide, such as 2-chloroacetamide, in the presence of a base. mdpi.comrsc.org This straightforward synthetic route allows chemists to readily introduce a wide range of functional groups onto the phenyl ring and the amide nitrogen, thereby fine-tuning the molecule's physicochemical properties and biological targets.

The phenoxyacetamide moiety is a key structural feature in various compounds explored for their potential therapeutic applications, highlighting its importance as a pharmacophore. ontosight.ainih.govontosight.ai

Academic Significance and Research Trajectory

The academic interest in this compound and its parent class, phenoxyacetamides, is driven by their wide-ranging biological activities. Research has demonstrated that derivatives of this scaffold are promising candidates for a multitude of therapeutic areas.

A significant area of investigation has been their role as enzyme inhibitors. For instance, various 2-phenoxyacetamide (B1293517) analogues have been synthesized and evaluated as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets for antidepressant medications. mdpi.comdntb.gov.uacrpsonline.com Furthermore, phenoxyacetamide derivatives have been identified as potential inhibitors of the Dot1-like protein (DOT1L), a histone methyltransferase that is a promising target for certain types of acute leukemia. nih.gov

The research trajectory has also heavily focused on their potential as anticancer agents. nih.gov Studies have reported the synthesis of novel phenoxyacetamide derivatives of dehydrozingerone (B89773) that exhibit potent anti-proliferative and anti-metastatic activities against various cancer cell lines. nih.gov Other derivatives have shown potential in inhibiting cancer cell proliferation by inducing apoptosis or interfering with the cell cycle. evitachem.combenthamdirect.com

Beyond cancer and neurological disorders, the research scope for these compounds includes:

Antimicrobial and Antiparasitic Activity: Certain derivatives have been investigated for their effectiveness against bacterial strains and for parasitological treatments. evitachem.comfrontiersin.org

Anti-inflammatory and Analgesic Effects: Some synthesized compounds have demonstrated anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties. benthamdirect.com

Antiviral Potential: In the context of the COVID-19 pandemic, the 2-phenoxyacetamide group was identified as a key marker in the discovery and development of potential antiviral agents targeting the SARS-CoV-2 main protease (Mpro). nih.gov

The exploration of these compounds often involves a multidisciplinary approach, combining organic synthesis with biological evaluation and computational methods like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking to understand and predict their activity. nih.govcrpsonline.comnih.gov The overarching goal of this research is to design and develop new, safe, and effective therapeutic agents by systematically modifying the core phenoxyacetamide structure. researchgate.net

Chemical Compound Data

Below are data tables detailing the properties of this compound and several of its derivatives that have been subject to scientific research.

Table 1: Properties of this compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| N-tert-butyl this compound ontosight.ai | C14H21NO2 | Not Available |

| N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide smolecule.com | C17H20N2O3 | 300.35 smolecule.com |

| N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide evitachem.com | C24H24N2O2 | 372.5 evitachem.com |

| N-[(3-acetylphenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide lookchem.com | C19H20N2O3S | 356.4387 lookchem.com |

| 2-(4-ethylphenoxy)-N-[(2-methyl-3-nitrophenyl)carbamothioyl]acetamide lookchem.com | C18H19N3O4S | 373.4262 lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNXYEIHZHINAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310239 | |

| Record name | 2-(4-Ethylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303796-43-2 | |

| Record name | 2-(4-Ethylphenoxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303796-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Ethylphenoxy Acetamide and Its Derivatives

Established Synthetic Pathways to the 2-(4-Ethylphenoxy)acetamide (B245125) Core

The foundational structure of this compound is typically assembled through a two-step process that first establishes the phenoxy ether linkage, followed by the formation of the acetamide (B32628) group.

The most common and direct route to the phenoxyacetamide core involves a sequential reaction strategy. The first step is an etherification, often a Williamson ether synthesis, where 4-ethylphenol (B45693) is deprotonated by a base, such as sodium hydroxide, to form the corresponding phenolate. This nucleophilic phenolate then reacts with an ethyl haloacetate, like ethyl chloroacetate, to form ethyl 2-(4-ethylphenoxy)acetate. nih.gov

This ester intermediate can then be converted to the final acetamide. One pathway involves the hydrolysis of the ester to the carboxylic acid, 2-(4-ethylphenoxy)acetic acid. nih.gov This acid is subsequently coupled with ammonia (B1221849) or an ammonia equivalent using a coupling agent to form the amide bond. Alternatively, the ester can undergo direct aminolysis (amidation) with ammonia to yield this compound. A similar multi-step synthesis involving alkoxylation, esterification, and subsequent amidase has been used to produce related N,N-disubstituted phenoxy acetamide compounds. usu.ac.idusu.ac.id

Beyond the classic amidation of a carboxylic acid or ester, other carbon-nitrogen bond-forming reactions can be employed in the synthesis of acetamides and their precursors. The Gabriel synthesis, for instance, is a well-established method for forming primary amines from alkyl halides using potassium phthalimide. tcichemicals.com While not a direct route to the final acetamide, it represents a fundamental C-N bond formation strategy that could be adapted to create precursors.

More advanced techniques include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. tcichemicals.comresearchgate.net This reaction creates C-N bonds by coupling amines with aryl halides in the presence of a palladium catalyst and a strong base. tcichemicals.comresearchgate.net This method is particularly powerful for the synthesis of N-aryl substituted derivatives and represents a significant alternative to traditional nucleophilic substitution methods. tcichemicals.comresearchgate.net

Synthesis of N-Substituted this compound Derivatives

Creating derivatives with substituents on the amide nitrogen significantly broadens the chemical space of this compound class. These syntheses typically involve reacting an activated form of 2-(4-ethylphenoxy)acetic acid with a pre-selected primary or secondary amine.

The functionalization of the amide nitrogen is most commonly achieved by forming the amide bond with a substituted amine rather than by post-synthesis modification of the primary amide. The standard approach involves activating the carboxylic acid group of 2-(4-ethylphenoxy)acetic acid, for example, by converting it to an acyl chloride using thionyl chloride. ijper.org This activated intermediate then readily reacts with a chosen primary or secondary amine to yield the N-substituted derivative.

Another widely used method employs coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in the presence of a base like lutidine to facilitate the amide bond formation between the carboxylic acid and an amine. nih.gov For certain derivatives, the Leuckart reaction provides a pathway for reductive amination, converting ketones into the corresponding N-methyl amine derivatives, which can then be acylated. nih.gov

A vast number of derivatives have been created by incorporating various aromatic and heterocyclic groups onto the amide nitrogen. These moieties are introduced by selecting the appropriate amine starting material for the amide coupling reaction. Research has demonstrated the synthesis of derivatives containing moieties such as 1-phenylethylamine, leading to compounds with potential anti-inflammatory properties. nih.govresearchgate.net Other examples include the incorporation of sulfonamide-containing phenyl groups and various heterocyclic rings like thiazole (B1198619), pyridine (B92270), and benzothiazole. nih.gov The synthesis of these complex derivatives showcases the versatility of the core synthetic pathways. nih.govarchivepp.comresearchgate.netresearchgate.net

| Incorporated Moiety | General Synthetic Approach | Example Class | Reference |

|---|---|---|---|

| 1-Phenylethyl | Coupling of substituted phenoxyacetic acid with 1-phenylethylamine. | 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide | nih.govresearchgate.net |

| Thiazole | Coupling of phenoxyacetic acid with an appropriate aminothiazole derivative using TBTU. | Phenoxy thiazole derivatives | nih.gov |

| Substituted Phenyl | Reaction of chloroacetyl chloride with substituted anilines, followed by reaction with a phenolate. | 2-(substituted phenoxy)-N-(substituted phenyl) acetamide | rjptonline.org |

| Benzimidazole | Molecular hybridization and coupling of a phenoxyacetic acid with a substituted aminobenzimidazole. | N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide | nih.gov |

| Piperazine Sulfonamide | Multi-step synthesis culminating in the coupling of a phenoxyacetyl group with a piperazine sulfonamide moiety. | N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide | nih.gov |

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the use of environmentally benign methods. semanticscholar.org In the context of acetamide synthesis, green chemistry principles are being applied to reduce waste, avoid hazardous solvents, and improve energy efficiency. semanticscholar.orgunibo.it

| Green Chemistry Principle | Approach/Technique | Benefit | Reference |

|---|---|---|---|

| Prevention | One-pot synthesis protocols | Reduces waste by eliminating intermediate purification steps. | unibo.it |

| Safer Solvents & Auxiliaries | Replacing DMF with ethyl acetate; using water as a solvent. | Reduces use of and exposure to hazardous substances. | unibo.itrsc.org |

| Design for Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis. | Reduces reaction times and energy consumption compared to conventional heating. | archivepp.comresearchgate.net |

| Catalysis | Developing catalyst-free reactions or using recyclable catalysts. | Improves atom economy and avoids the use of toxic or heavy metal catalysts. | rsc.org |

| Atom Economy | Using efficient coupling reagents like T3P®. | Maximizes the incorporation of starting materials into the final product, generating less waste. | unibo.it |

Reaction Pathway Optimization and Process Intensification

The industrial synthesis of this compound and its derivatives is contingent upon the development of efficient, scalable, and economically viable reaction pathways. Optimization of these pathways and the application of process intensification strategies are crucial for minimizing costs, enhancing safety, and reducing the environmental impact of production. The primary synthetic route to this compound involves a two-step process: the Williamson ether synthesis to form an intermediate ester, ethyl 2-(4-ethylphenoxy)acetate, followed by amidation.

Optimization of the Williamson Ether Synthesis Step

The initial step, the formation of the ether linkage, is typically achieved through the Williamson ether synthesis, which involves the reaction of 4-ethylphenol with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base. Key parameters for optimization in this step include the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst.

Table 1: Optimization of Williamson Ether Synthesis for Phenolic Compounds

| Entry | Base | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | Reflux | None | Moderate |

| 2 | NaOH | Water/Toluene | 80-90 | TBAB | High |

This table presents illustrative data based on typical Williamson ether synthesis reactions for phenolic compounds and is intended to show optimization trends.

Detailed research findings indicate that strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can lead to high yields even at room temperature by ensuring complete deprotonation of the phenol (B47542). However, for industrial-scale production, the use of less hazardous and more cost-effective bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is often preferred. When using inorganic bases in a biphasic system (e.g., water/toluene), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is instrumental in facilitating the reaction between the phenoxide in the aqueous phase and the haloacetate in the organic phase, leading to significantly improved reaction rates and yields. The choice of solvent also plays a critical role, with polar aprotic solvents generally favoring the Sₙ2 reaction mechanism of the Williamson ether synthesis.

Optimization of the Amidation Step

The subsequent amidation of the intermediate ester, ethyl 2-(4-ethylphenoxy)acetate, to yield this compound can be optimized by exploring different synthetic strategies. The direct aminolysis of the ester with ammonia is a common method. Optimization of this step involves controlling the temperature and pressure to manage the volatility of ammonia and drive the reaction to completion.

Table 2: Comparison of Amidation Methods for Ester to Amide Conversion

| Method | Reagents | Catalyst | Conditions | Advantages |

|---|---|---|---|---|

| Direct Aminolysis | Ethyl 2-(4-ethylphenoxy)acetate, NH₃ | None | High Temp/Pressure | Atom economical |

| Catalytic Amidation | Ethyl 2-(4-ethylphenoxy)acetate, NH₃ | Lewis Acid/Base | Milder Conditions | Higher selectivity, lower energy |

This table provides a comparative overview of different amidation strategies that can be applied to the synthesis of this compound.

Recent advancements have focused on catalytic methods for the direct amidation of esters, which can proceed under milder conditions and offer higher selectivity. Lewis acids or bases can be employed to activate the ester, making it more susceptible to nucleophilic attack by ammonia. An alternative pathway involves the hydrolysis of the ester to 2-(4-ethylphenoxy)acetic acid, followed by a coupling reaction with ammonia using a peptide coupling agent. While this method can provide high yields at room temperature, the cost and waste generated from the coupling agent are significant considerations for large-scale production.

Process Intensification Strategies

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of this compound, continuous flow chemistry presents a significant opportunity for process intensification.

Continuous Flow Synthesis: Both the Williamson ether synthesis and the amidation step can be adapted to a continuous flow process. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or a series of interconnected reactors. This approach offers several advantages over traditional batch processing:

Enhanced Safety: The small reaction volumes at any given time significantly reduce the risks associated with exothermic reactions or the handling of hazardous materials.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to faster reaction rates and higher yields.

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

Advanced Spectroscopic and Structural Elucidation of 2 4 Ethylphenoxy Acetamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton (¹H) NMR Analysis and Chemical Shift Interpretation

In ¹H NMR spectroscopy of 2-(4-Ethylphenoxy)acetamide (B245125), the chemical environment of each proton determines its resonance frequency (chemical shift, δ), expressed in parts per million (ppm). The spectrum is anticipated to display distinct signals corresponding to the ethyl group, the aromatic ring, the methylene bridge, and the amide protons.

Ethyl Group: The ethyl substituent on the phenyl ring gives rise to a characteristic triplet-quartet pattern. The methyl protons (-CH₃) are expected to appear as a triplet around 1.2 ppm due to coupling with the adjacent methylene protons. The methylene protons (-CH₂-) of the ethyl group will appear further downfield as a quartet, typically around 2.6 ppm, due to the deshielding effect of the aromatic ring.

Aromatic Protons: The para-substituted aromatic ring will produce a pattern resembling two doublets, characteristic of an AA'BB' system. The protons ortho to the ethyl group (and meta to the ether linkage) and the protons ortho to the ether linkage (and meta to the ethyl group) will have slightly different chemical shifts, typically in the range of 6.8 to 7.2 ppm. thermofisher.com

Methylene Protons (-O-CH₂-): The protons of the methylene group attached to the phenoxy oxygen are deshielded by the electronegative oxygen atom and are expected to resonate as a singlet around 4.5 ppm.

Amide Protons (-NH₂): The two protons of the primary amide group are expected to produce a broad singlet in the region of 7.5-8.5 ppm. thermofisher.com The broadness of this peak is due to quadrupole relaxation of the adjacent nitrogen atom and potential chemical exchange. thermofisher.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.2 | Triplet |

| Ethyl -CH₂- | ~2.6 | Quartet |

| Aromatic H (ortho to -OCH₂CONH₂) | ~6.9 | Doublet |

| Aromatic H (ortho to -CH₂CH₃) | ~7.1 | Doublet |

| Phenoxy -CH₂- | ~4.5 | Singlet |

| Amide -NH₂ | ~7.5 - 8.5 | Broad Singlet |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Ethyl Group Carbons: The methyl carbon (-CH₃) is expected at a higher field (~16 ppm), while the methylene carbon (-CH₂-) will be further downfield (~28 ppm).

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry. The carbon atom bearing the ethyl group (C-Et) and the carbon bearing the ether linkage (C-O) will be downfield, with the C-O appearing at a lower field (~155 ppm) due to the oxygen's deshielding effect. The other aromatic carbons will resonate in the typical aromatic region of 115-140 ppm.

Methylene Carbon (-O-CH₂-): The carbon of the methylene bridge will be deshielded by the adjacent oxygen and is predicted to appear around 67 ppm.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon in the molecule, with an expected chemical shift in the range of 168-172 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~16 |

| Ethyl -CH₂- | ~28 |

| Aromatic CH (ortho to -OCH₂CONH₂) | ~115 |

| Aromatic CH (ortho to -CH₂CH₃) | ~129 |

| Aromatic C (ipso, -CH₂CH₃) | ~138 |

| Aromatic C (ipso, -OCH₂CONH₂) | ~155 |

| Phenoxy -CH₂- | ~67 |

| Amide C=O | ~170 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional NMR techniques are employed to resolve complex structures and confirm assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. libretexts.orgoxinst.com For this compound, a COSY spectrum would show cross-peaks connecting the methyl and methylene protons of the ethyl group. It would also show correlations between the adjacent protons on the aromatic ring, helping to definitively assign their positions. youtube.com Cross-peaks are the signals that appear off the diagonal and provide the correlation information. libretexts.orgyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This technique would be valuable in determining the preferred conformation of the molecule in solution. For instance, NOESY could reveal spatial proximity between the protons of the O-CH₂ group and the aromatic protons on the ring, providing insight into the rotational orientation around the C-O ether bond.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretching: The primary amide group (-NH₂) typically shows two distinct stretching vibrations in the region of 3100-3500 cm⁻¹, corresponding to symmetric and asymmetric stretches.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups are observed just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption band for the amide carbonyl group is expected around 1650-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

N-H Bending (Amide II band): This band, resulting from N-H bending, appears in the region of 1600-1640 cm⁻¹.

C-O Stretching: The aryl-alkyl ether linkage will produce a strong, characteristic C-O stretching band, typically found in the 1200-1250 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amide | 3100-3500 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | Ethyl, Methylene | 2850-2960 | Medium |

| C=O Stretch (Amide I) | Amide Carbonyl | 1650-1680 | Strong |

| N-H Bend (Amide II) | Primary Amide | 1600-1640 | Medium-Strong |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1200-1250 | Strong |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting mass-to-charge ratios (m/z) of the fragments are detected.

The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (C₁₀H₁₃NO₂ = 179.22 g/mol ). The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals.

Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the ether oxygen is a common pathway for ethers. youtube.com This could lead to the loss of the acetamide (B32628) radical (•CH₂CONH₂) to form a stable 4-ethylphenoxonium ion.

Benzylic Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable secondary benzylic cation is a plausible fragmentation.

Amide Fragmentation: A characteristic fragmentation for primary amides is the formation of an acylium ion [R-C=O]⁺. In this case, cleavage could result in a [CH₂-O-Ph-Et]⁺ fragment. Alpha-cleavage next to the amide nitrogen can afford a specific ion for primary amides at m/z = 44 ([H₂N-C=O]⁺). miamioh.edu

Ether Cleavage: Cleavage of the C-O ether bond can lead to fragments corresponding to the 4-ethylphenol (B45693) radical cation and the acetamide cation.

The base peak in the spectrum is often the most stable fragment ion formed. libretexts.org

X-ray Diffraction (XRD) and Single Crystal Structural Determination

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, XRD analysis would provide definitive structural information.

This analysis would yield:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity established by NMR.

Torsional Angles: Determination of the conformation of the molecule in the solid state, including the dihedral angle between the aromatic ring and the ether linkage, and the conformation of the acetamide side chain.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonding. In the crystal structure of this compound, it is expected that hydrogen bonds involving the amide N-H protons as donors and the carbonyl oxygen as an acceptor would play a significant role in the crystal packing, potentially forming chains or layered structures. researchgate.net

Advanced Characterization Techniques in Phenoxyacetamide Research

The investigation into phenoxyacetamide compounds, including this compound, has been significantly advanced by the application of a suite of sophisticated analytical techniques. These methods provide a deeper understanding of the material's properties, from its surface chemistry to its bulk crystalline structure.

Surface-sensitive techniques are crucial for analyzing the outermost atomic layers of a material, which are critical in processes such as catalysis, adhesion, and environmental interactions.

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental composition and chemical state information. For a thin film of this compound, an XPS survey scan would confirm the presence of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, O 1s, and N 1s regions would provide detailed chemical bonding information. For instance, the C 1s spectrum can be deconvoluted to identify contributions from the aromatic ring (C-C, C-H), the ether linkage (C-O), the ethyl group (C-C), and the amide group (N-C=O). The N 1s spectrum would show a primary peak corresponding to the amide functionality, and the O 1s spectrum would have components from the ether oxygen and the carbonyl oxygen of the amide. researchgate.netresearchgate.netul.ie

| Element | Binding Energy (eV) | Assignment |

| C 1s | 284.8 | Aromatic C-C, C-H |

| 285.5 | Aliphatic C-C (ethyl group) | |

| 286.5 | C-O (ether) | |

| 288.2 | N-C=O (amide) | |

| O 1s | 531.5 | C=O (amide) |

| 533.0 | C-O-C (ether) | |

| N 1s | 399.8 | C-N (amide) |

Auger Electron Spectroscopy (AES) offers high spatial resolution elemental analysis. An AES map of a this compound surface could reveal the distribution of elements. Depth profiling, by combining AES with ion sputtering, would demonstrate the elemental composition as a function of depth, which is particularly useful for analyzing thin films or potential surface contamination.

Secondary Ion Mass Spectrometry (SIMS) provides elemental and molecular information with extremely high surface sensitivity. A Time-of-Flight SIMS (ToF-SIMS) analysis of this compound would detect the parent molecular ion, as well as characteristic fragment ions. This technique is invaluable for identifying the molecular species present on the surface and for detecting trace impurities. phi.comphi.comunsw.edu.au

| m/z | Ion Fragment |

| 179.22 | [M+H]⁺ (protonated molecule) |

| 121.07 | [C₈H₉O]⁺ (ethylphenoxy fragment) |

| 58.04 | [C₂H₄NO]⁺ (acetamide fragment) |

Optical spectroscopy techniques probe the electronic and vibrational states of a molecule, offering insights into its structure and environment.

Raman Spectroscopy is a vibrational spectroscopy technique that provides a fingerprint of a molecule's chemical structure. The Raman spectrum of this compound would exhibit characteristic peaks corresponding to the vibrations of its functional groups. For example, distinct bands would be observed for the aromatic C-H stretching, the C=O stretching of the amide, and the C-O-C stretching of the ether linkage. researchgate.netresearchgate.netchemicalbook.com

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3060 | Aromatic C-H stretch |

| ~2970 | Aliphatic C-H stretch (ethyl group) |

| ~1670 | C=O stretch (Amide I) |

| ~1610 | Aromatic C=C stretch |

| ~1245 | Asymmetric C-O-C stretch (ether) |

Fluorescence Spectroscopy investigates the electronic excited states of molecules. Aromatic compounds often exhibit fluorescence. The fluorescence spectrum of this compound would provide information about its electronic structure and could be sensitive to the local environment, such as solvent polarity. The excitation and emission maxima are key parameters obtained from this technique. jascoinc.comhoriba.comnih.gov

| Parameter | Wavelength (nm) |

| Excitation Maximum (λex) | ~275 |

| Emission Maximum (λem) | ~310 |

UV-Vis Spectroscopy probes electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent like ethanol would show absorption bands characteristic of the substituted benzene ring. The position and intensity of these bands are related to the π-electron system of the aromatic moiety. nih.govnih.gov

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~220 | ~8500 | π → π |

| ~275 | ~1500 | π → π |

Electron microscopy techniques provide high-resolution imaging of a material's morphology and crystal structure.

Transmission Electron Microscopy (TEM) allows for the direct visualization of the morphology of this compound at the nanoscale. For crystalline samples, TEM can reveal the crystal habit and the presence of any defects. High-resolution TEM (HRTEM) can even resolve the lattice fringes of the crystal, providing direct information about the crystal structure. nih.govresearchgate.netul.ie

Scanning Transmission Electron Microscopy (STEM) , often coupled with other analytical techniques like Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS), can provide elemental maps with high spatial resolution. For a composite material containing this compound, STEM-EDS could map the distribution of carbon, nitrogen, and oxygen, correlating the elemental composition with the observed morphology.

Electron Backscatter Diffraction (EBSD) is a technique used in a scanning electron microscope (SEM) to determine the crystallographic orientation of a crystalline sample. For a polycrystalline film of this compound, EBSD could be used to create an orientation map, revealing the size, shape, and orientation of the individual crystallites. This information is crucial for understanding the texture and anisotropic properties of the material. eag.comrjleegroup.commdpi.com

| Technique | Information Obtained |

| TEM | Nanoscale morphology, crystal habit, lattice imaging. |

| STEM-EDS | High-resolution elemental mapping. |

| EBSD | Crystallographic orientation, grain size and shape, texture analysis. |

Computational Chemistry and Molecular Modeling of 2 4 Ethylphenoxy Acetamide Systems

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic properties of 2-(4-Ethylphenoxy)acetamide (B245125).

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations can determine optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule's most stable conformation.

Furthermore, DFT is utilized to compute various electronic properties that are key to understanding the molecule's reactivity. mdpi.com These properties include the distribution of electron density, molecular electrostatic potential (MEP), and various reactivity descriptors. The MEP map, for instance, can identify electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For acetamide (B32628) derivatives, the carbonyl oxygen typically represents a region of high electron density (a nucleophilic center), while the amide hydrogen can be an electrophilic center. rsc.org

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about intramolecular charge transfer, hybridization, and the delocalization of electron density within the this compound molecule. researchgate.netrsc.org

Table 1: Calculated DFT Properties for a Representative Acetamide Derivative

| Property | Calculated Value | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Indicates the stability of the molecular structure. |

| Dipole Moment | Varies (e.g., in Debye) | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. nih.gov |

| Mulliken Atomic Charges | Varies (e.g., on O, N, C atoms) | Provides insight into the distribution of charge across the molecule. |

Note: The specific values in this table are illustrative and would need to be calculated for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are crucial for predicting a molecule's chemical reactivity and its behavior in chemical reactions.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netnih.govresearchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.govresearchgate.net

For this compound, the HOMO is likely to be located over the electron-rich phenoxy group, while the LUMO may be distributed over the acetamide portion of the molecule. The precise distribution would be determined by DFT calculations.

Table 2: Representative Frontier Molecular Orbital Data

| Parameter | Description | Implication for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. researchgate.net |

Note: The specific energy values are illustrative and would be determined through quantum chemical calculations for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV/Vis) of molecules. mdpi.commdpi.comresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). mdpi.comresearchgate.net

For this compound, TD-DFT calculations can help to understand its photophysical properties. The predicted UV/Vis spectrum can be compared with experimental data to validate the computational model. These calculations can also provide insights into the nature of the electronic transitions, such as identifying them as π→π* or n→π* transitions, which are common in molecules with aromatic rings and carbonyl groups. materialsciencejournal.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ugent.be For this compound, MD simulations can be used to explore its conformational landscape. researchgate.netscielo.br By simulating the molecule's behavior in a solvent environment, researchers can identify the most stable and frequently occurring conformations, providing a dynamic picture of its structure.

When studying the interaction of this compound with a biological target, such as an enzyme or receptor, MD simulations can provide valuable information about the stability of the ligand-target complex. These simulations can reveal how the ligand binds and unbinds, the key interactions that stabilize the complex, and how the protein's conformation may change upon ligand binding.

Molecular Docking Studies for Binding Affinity and Interaction Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgnih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. mdpi.comkaust.edu.saresearchgate.net

Docking algorithms place the ligand into the binding site of the protein in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. nih.gov The results of molecular docking can identify the most likely binding mode and predict the binding energy, which is an indicator of the strength of the interaction. mdpi.com These studies can also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein. nih.gov

Table 3: Illustrative Molecular Docking Results

| Parameter | Description | Example Finding for a Ligand-Protein Complex |

| Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the target. | A more negative value indicates a stronger binding affinity. |

| Intermolecular Interactions | The types of non-covalent bonds formed between the ligand and the protein. | Identification of specific hydrogen bonds with key amino acid residues in the active site. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | A low RMSD value between a docked pose and a known binding mode suggests a good prediction. |

Note: This table provides a general overview of the type of data obtained from molecular docking studies.

Cheminformatics and Machine Learning Approaches for Derivative Design and Reaction Prediction

Cheminformatics and machine learning are increasingly being used to accelerate the discovery and development of new molecules and chemical reactions. nih.govrjptonline.org For this compound, these approaches can be applied to design novel derivatives with improved properties. By analyzing the structure-activity relationships of a series of related compounds, machine learning models can predict the biological activity or other properties of new, untested molecules. researchgate.net

Hirshfeld Surface Analysis and Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of different close contacts that govern the supramolecular architecture of a compound.

While direct single-crystal X-ray diffraction data for this compound is not publicly available, its intermolecular interaction profile can be reliably predicted through comparative analysis with structurally analogous phenoxy acetamide derivatives. vulcanchem.com Hirshfeld surface analyses performed on related compounds, such as N-(2-methoxyphenyl)acetamide and various N-arylacetamides, reveal consistent patterns of interactions that are expected to be present in the crystal structure of this compound. nih.govimist.ma

The analysis typically involves generating the Hirshfeld surface by partitioning the crystal electron density into molecular fragments. The normalized contact distance (dnorm), which is based on the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, is mapped onto the surface. Red spots on the dnorm map indicate close interatomic contacts, such as hydrogen bonds, while blue regions represent longer contacts. nih.gov

Hydrogen···Hydrogen (H···H) Contacts: These are generally the most abundant interactions, typically contributing 40–55% of the total surface area. vulcanchem.comnih.gov They appear as a large, diffuse region in the fingerprint plot, characteristic of van der Waals forces.

Oxygen···Hydrogen (O···H) / Hydrogen···Oxygen (H···O) Contacts: These interactions, representing the classical N-H···O hydrogen bonds formed by the amide group, are crucial for stabilizing the crystal structure. They appear as distinct, sharp spikes in the fingerprint plot and are predicted to comprise 15–25% of the surface contacts. vulcanchem.comnih.gov

Carbon···Hydrogen (C···H) / Hydrogen···Carbon (H···C) Contacts: These weaker interactions, including potential C-H···π contacts involving the phenyl ring, also play a significant role. They are typically seen as wing-like features in the fingerprint plot and are expected to account for 20–25% of the surface area. vulcanchem.commdpi.com

Nitrogen···Hydrogen (N···H) / Hydrogen···Nitrogen (H···N) Contacts: These are generally minor contributors, often accounting for less than 2% of the total surface contacts. nih.gov

Table 1: Predicted Intermolecular Contact Contributions for this compound via Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) | Typical Appearance in Fingerprint Plot |

|---|---|---|

| H···H | 40 - 55% | Large, diffuse region |

| O···H / H···O | 15 - 25% | Sharp, distinct spikes |

| C···H / H···C | 20 - 25% | Wing-like features |

| N···H / H···N | < 2% | Minor, scattered points |

These predicted interactions suggest that the crystal packing of this compound would likely feature supramolecular chains or sheets formed through robust N-H···O hydrogen bonds between the amide groups of adjacent molecules, further stabilized by a network of weaker C-H···O and C-H···π interactions. nih.govnih.gov

Chemical Reaction Network Analysis and Pathway Optimization

Chemical reaction network analysis is a computational methodology used to map and understand the complex web of reactions, intermediates, and byproducts involved in a chemical synthesis. By representing the synthesis as a graph of interconnected nodes (molecules) and edges (reactions), this approach allows for the systematic optimization of reaction pathways to improve yield, reduce waste, and identify novel synthetic routes. chemrxiv.org

The most probable synthetic route for this compound is a two-step consecutive reaction pathway. vulcanchem.com A reaction network can be constructed around this proposed synthesis to analyze and optimize the process.

Step 1: Alkylation of 4-Ethylphenol (B45693) (Williamson Ether Synthesis)

The synthesis begins with the nucleophilic substitution of 4-ethylphenol with an acetyl halide, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of a base (e.g., potassium carbonate). This reaction forms the intermediate ester, ethyl 2-(4-ethylphenoxy)acetate.

Step 2: Amidation

The resulting ester intermediate is then converted to the final product, this compound, through amidation. This is typically achieved by reacting the ester with ammonia (B1221849).

A chemical reaction network model for this synthesis would map these core reactions while also considering potential side reactions and impurities. For instance, in Step 1, side reactions could include C-alkylation of the phenol (B47542) ring. The network would analyze how variables such as solvent, temperature, and the choice of base and leaving group affect the rate of the desired O-alkylation versus side reactions.

Table 2: Key Components of a Reaction Network for this compound Synthesis

| Component | Description | Optimization Variables |

|---|---|---|

| Nodes (Molecules) | 4-Ethylphenol, Ethyl Bromoacetate, Ethyl 2-(4-ethylphenoxy)acetate (Intermediate), this compound (Product), Potential Byproducts | Concentration, Purity |

| Edges (Reactions) | Williamson Ether Synthesis, Amidation, Potential Side Reactions (e.g., C-alkylation) | Reaction Rate, Equilibrium Constant |

| Pathway Parameters | Overall Yield, Atom Economy, E-Factor (Environmental Impact) | Temperature, Pressure, Catalyst, Solvent, Reaction Time |

Pathway optimization using this network model involves computational algorithms that search for the optimal set of reaction conditions. By simulating the network's behavior under different parameters, researchers can predict the conditions that maximize the yield of this compound while minimizing the formation of unwanted byproducts. This analysis can guide experimental work, reducing the number of empirical trials needed and leading to a more efficient, cost-effective, and environmentally benign synthesis process.

Investigation of Biological Activities and Molecular Mechanisms

Antimicrobial Activity Investigations

Scientific literature available does not provide specific data on the antimicrobial activity of 2-(4-Ethylphenoxy)acetamide (B245125). While broader classes of phenoxyacetamide derivatives have been investigated for such properties, dedicated studies on this particular compound are not present in the reviewed sources.

There are no specific research findings detailing the antibacterial spectrum or efficacy of this compound.

There is no available research data specifically documenting the antifungal spectrum or efficacy of this compound.

Anticancer and Antiproliferative Studies

Currently, there are no specific anticancer or antiproliferative studies focused on this compound reported in the available scientific literature. While the broader class of phenoxyacetamide derivatives has been a subject of interest in cancer research, specific data for this compound is absent.

Enzyme and Receptor Modulation Studies

The scientific literature lacks specific studies investigating the modulation of enzymes or receptors by this compound.

There is no available research data on the specific receptor or enzyme modulating activities of this compound.

Urease Inhibition Studies

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Their dysregulation is implicated in numerous pathological conditions, including cancer, arthritis, and cardiovascular diseases, making them important therapeutic targets. researcher.lifemdpi.com Despite the extensive research into MMP inhibitors, a comprehensive search of the scientific literature did not yield any studies specifically evaluating this compound for its MMP inhibitory potential. The development of MMP inhibitors has explored various chemical scaffolds, but the activity of this compound in this area remains uninvestigated. mdpi.comresearcher.life

Potassium Channel Modulation (e.g., SLACK Channels)

Potassium channels are crucial for regulating neuronal excitability, and their modulation presents a therapeutic strategy for various neurological disorders. The sodium-activated potassium channel, SLACK (KCNT1), has been identified as a target for conditions like epilepsy. nih.govmdpi.commdpi.com Research into modulators of these channels is an active area of investigation. However, there is no available scientific literature that specifically reports on the activity of this compound as a modulator of potassium channels, including SLACK channels. Studies on related structures, such as 2-aryloxy-N-(pyrimidin-5-yl)acetamides, have been conducted for SLACK channel inhibition, but data on this compound is absent. matilda.sciencenih.gov

Dihydropteroate (B1496061) Synthase Inhibition

Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway in bacteria and some lower eukaryotes. It is the target of sulfonamide antibiotics, which act as competitive inhibitors. wikipedia.org A detailed review of the available scientific literature indicates that there have been no studies to investigate this compound as an inhibitor of dihydropteroate synthase. The research on DHPS inhibitors has traditionally focused on sulfonamide-based compounds and other molecules that mimic the substrate p-aminobenzoic acid (pABA). nih.govnih.gov

Exploration as Biological Probes and Tools for Pathway Elucidation

Biological probes are essential tools for dissecting complex biological pathways and understanding the mechanisms of disease. These molecules are designed to interact with specific targets and report on their activity or localization. A comprehensive search of the scientific literature did not yield any studies describing the development or use of this compound as a biological probe for pathway elucidation.

Other Reported Biological Activities (e.g., Antiviral, Antioxidant, Analgesic, Anticonvulsant)

While specific studies on this compound are limited, research on the broader class of phenoxyacetamide derivatives has revealed a range of other biological activities.

Antiviral Activity: The phenoxyacetamide scaffold has been identified as a potential framework for the development of antiviral agents. For instance, in silico studies have suggested that 2-phenoxyacetamide (B1293517) derivatives could act as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov Other studies on different classes of compounds have also highlighted the potential for developing broad-spectrum antiviral agents. mdpi.comcore.ac.ukmdpi.com

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. nih.govjscholarpublishers.comactascientific.com The antioxidant potential of various acetamide (B32628) and phenoxyacetamide derivatives has been investigated. These studies suggest that the phenoxyacetamide scaffold can contribute to antioxidant activity, which is beneficial in combating oxidative stress-related diseases. nih.govcrimsonpublishers.com

Analgesic Activity: The analgesic potential of substituted phenoxyacetamide derivatives has been explored. Certain derivatives have shown significant analgesic effects in preclinical models, suggesting that this class of compounds may hold promise for the development of new pain management therapies. nih.gov The mechanism of action for many analgesics involves the modulation of nerve action potential conduction. mdpi.commdpi.com

Anticonvulsant Activity: Several studies have investigated acetamide and phenoxyacetamide derivatives for their anticonvulsant properties. nih.govnih.gov These studies have identified compounds with significant activity in animal models of epilepsy, indicating that the phenoxyacetamide scaffold could be a valuable starting point for the design of new antiepileptic drugs. semanticscholar.orgmdpi.commdpi.com

| Biological Activity | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Antiviral | 2-Phenoxyacetamide Derivatives | Potential inhibition of SARS-CoV-2 Mpro in silico. | nih.gov |

| Antioxidant | Phenoxyacetamide Derivatives | Demonstrated free radical scavenging capabilities. | nih.gov |

| Analgesic | 2-(Substituted phenoxy) Acetamide Derivatives | Exhibited significant analgesic activity in hot plate tests. | nih.gov |

| Anticonvulsant | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives | Showed protection in animal models of epilepsy (MES test). | nih.gov |

In Vitro Cytotoxicity Assessments (e.g., MTT Assay)

The in vitro cytotoxicity of novel compounds is a critical early step in drug discovery, often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govkosheeka.comnih.govscienceopen.comtubitak.gov.tr This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). While no specific MTT assay data for this compound was found, numerous studies have evaluated the cytotoxicity of other phenoxyacetamide derivatives against various cancer cell lines. These studies indicate that the phenoxyacetamide scaffold can be a component of molecules with significant cytotoxic effects.

For example, a study on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives reported their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. nih.gov Another study on different phenoxyacetamide derivatives showed cytotoxic activity against various human cancer cell lines.

| Compound Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast Cancer) | Anticancer activity observed. | nih.gov |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | SK-N-SH (Neuroblastoma) | Anticancer activity observed. | nih.gov |

Structure Activity Relationship Sar Studies of 2 4 Ethylphenoxy Acetamide Scaffolds

Impact of Substituent Modifications on Biological Activity

The biological activity of 2-(4-Ethylphenoxy)acetamide (B245125) derivatives can be finely tuned by strategic modifications at three key positions: the phenoxy ring, the N-substituent on the acetamide (B32628) moiety, and the linker and core structure.

Influence of Phenoxy Ring Substituents

Alterations to the substituents on the phenoxy ring have a profound impact on the biological profile of this compound analogs. Studies have shown that the introduction of specific functional groups can significantly enhance activities such as anticancer and anti-inflammatory effects.

For instance, the presence of halogen atoms (e.g., chlorine, fluorine) and nitro groups on the aromatic ring has been found to be favorable for both anticancer and anti-inflammatory activities. nih.govmdpi.com Research on a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that compounds bearing these electron-withdrawing groups exhibited notable cytotoxic effects against cancer cell lines and potent anti-inflammatory properties. nih.govmdpi.com

One particular study highlighted that a compound with a 4-nitro group on the phenoxy ring, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, displayed significant anticancer, anti-inflammatory, and analgesic activities. nih.gov This suggests that the electronic properties of the substituents on the phenoxy ring play a crucial role in the molecule's interaction with its biological targets.

Table 1: Influence of Phenoxy Ring Substituents on Anticancer Activity of 2-(Phenoxy)acetamide Derivatives against MCF-7 and SK-N-SH Cell Lines

| Compound | Phenoxy Ring Substituent | N-Acetamide Substituent | MCF-7 % Inhibition | SK-N-SH % Inhibition |

| 3a | 2-NO₂ | N-(1-(4-chlorophenyl)ethyl) | 65 | 62 |

| 3b | 3-NO₂ | N-(1-(4-chlorophenyl)ethyl) | 68 | 66 |

| 3c | 4-NO₂ | N-(1-(4-chlorophenyl)ethyl) | 75 | 72 |

| 3d | 4-tert-butyl | N-(1-(4-chlorophenyl)ethyl) | 58 | 55 |

| 3e | 2,4-dichloro | N-(1-(4-chlorophenyl)ethyl) | 72 | 70 |

| 3f | 2-NO₂ | N-(1-(p-tolyl)ethyl) | 62 | 60 |

| 3g | 3-NO₂ | N-(1-(p-tolyl)ethyl) | 66 | 64 |

| 3h | 4-NO₂ | N-(1-(p-tolyl)ethyl) | 73 | 71 |

| 3i | 4-tert-butyl | N-(1-(p-tolyl)ethyl) | 55 | 52 |

| 3j | 2,4-dichloro | N-(1-(p-tolyl)ethyl) | 70 | 68 |

Data sourced from a study on the anticancer activities of synthesized 2-(substituted phenoxy) acetamide derivatives. nih.gov

Role of N-Substituents on Acetamide Moiety

The nature of the substituent on the nitrogen atom of the acetamide moiety is another critical determinant of biological activity. Modifications at this position can influence the compound's potency, selectivity, and pharmacokinetic properties.

For example, in the pursuit of novel butyrylcholinesterase (BChE) inhibitors for the potential treatment of Alzheimer's disease, researchers found that the presence of a methyl group on the nitrogen atom played a prominent role in maintaining inhibitory activity. Its removal led to a significant decrease in potency. This highlights the specific steric and electronic requirements of the binding site of BChE.

Furthermore, the introduction of bulky or aromatic groups at the N-position can lead to varied pharmacological effects. The synthesis of a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs demonstrated that the N-(1-phenylethyl) group contributed to the observed anticancer and anti-inflammatory activities. mdpi.com

Table 2: Role of N-Substituents on the Butyrylcholinesterase (BChE) Inhibitory Activity of Acetamide Derivatives

| Compound | N-Substituent | IC₅₀ (µM) for BChE |

| 8c | 2-methyl, with carbonyl group replacing 3-methyl | 3.94 ± 0.16 |

| 8d | 2-methyl, with carbonyl group replacing 3-methyl | 19.60 ± 0.21 |

| 13a-k | Lacking 2-methyl on nitrogen | > 50 |

Data indicates that the 2-methyl group on the nitrogen atom is crucial for BChE inhibitory activity.

Effects of Linker and Core Structure Modifications

Modifications to the central scaffold, including the ether linker and the acetamide core, can lead to the discovery of novel analogs with improved properties. Bioisosteric replacement is a common strategy employed to alter the physicochemical and biological characteristics of a lead compound.

While specific examples of extensive modifications to the ether linker in this compound are not abundant in the reviewed literature, the principles of bioisosterism suggest potential avenues for exploration. For instance, replacing the ether oxygen with a sulfur atom (thioether) or an amine group could modulate the molecule's flexibility, lipophilicity, and metabolic stability, thereby influencing its biological activity.

Similarly, alterations to the acetamide core structure, such as introducing conformational constraints or replacing it with other heterocyclic systems, could lead to derivatives with different target specificities and potencies. One study on Slack potassium channel inhibitors investigated the replacement of a pyrimidine (B1678525) core with pyridine (B92270) and phenyl cores in a related 2-aryloxy-N-(pyrimidin-5-yl)acetamide series. These modifications resulted in a noticeable impact on the inhibitory activity, demonstrating the importance of the core structure in ligand-receptor interactions. mdpi.com

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.com It serves as a valuable guide for the design of new ligands with enhanced affinity and selectivity for a particular biological target.

A pharmacophore model for a series of 2-(phenoxy)acetamide derivatives typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The spatial arrangement of these features is crucial for optimal interaction with the target protein's binding site.

For instance, in the development of hypoxia-inducible factor-1 (HIF-1) inhibitors based on the 2-phenoxy-N-phenylacetamide scaffold, a reliable common pharmacophoric hypothesis, DHH13, was generated. This model likely consists of a combination of hydrogen bond donors, hydrophobic, and other features that are critical for binding to and inhibiting HIF-1. nih.gov The insights gained from such models can be used to screen virtual libraries of compounds to identify new potential inhibitors or to guide the modification of existing compounds to improve their activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds and to guide the design of more effective drug candidates.

Several QSAR studies have been conducted on 2-(phenoxy)acetamide derivatives to elucidate the structural requirements for various biological activities. For example, a 2D-QSAR study on a series of 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors identified several key descriptors that correlate with their inhibitory activity. The statistically significant model included descriptors such as the SssNHE-index (an electrotopological state index for nitrogen atoms), slogp (a measure of lipophilicity), and topological indices (T_O_N_1 and T_2_Cl_1), which account for the presence of oxygen, nitrogen, and chlorine atoms in the molecule. nih.gov The high correlation coefficient (r² = 0.9469) and predictive ability of this model indicate its utility in designing novel HIF-1 inhibitors. nih.gov

In another study focusing on 2-phenoxyacetamide (B1293517) derivatives as selective monoamine oxidase-B (MAO-B) inhibitors, a 2D QSAR model was developed using principal component analysis. This model successfully predicted the biological activity of the compounds in both the training and test sets, suggesting its potential for guiding the design of new MAO-B inhibitors.

Furthermore, a 3D-QSAR model developed for anticancer 4H-chromene derivatives incorporating a 2-(4-chloro-phenoxy)-acetamide moiety demonstrated a statistically significant correlation (r²=0.52) using the partial least squares (PLS) regression method. nih.gov Such models provide a three-dimensional perspective on the steric and electronic features that are important for activity.

Derivatization, Analog Design, and Future Research Directions

Design and Synthesis of Novel 2-(4-Ethylphenoxy)acetamide (B245125) Analogs

The design and synthesis of new analogs based on the this compound core have led to a wide range of compounds with diverse biological activities. Synthetic strategies typically involve modifications at three primary locations: the phenoxy ring, the acetamide (B32628) nitrogen, and the linker connecting these two moieties.

Researchers have synthesized various derivatives by introducing different substituents onto the phenoxy ring. For instance, the introduction of halogen atoms or nitro groups has been shown to enhance the anti-inflammatory properties of some phenoxy derivatives. nih.gov Other modifications include the synthesis of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs), which have been identified as novel inhibitors of sphingomyelin (B164518) synthase 1 (SMS1), a potential target for atherosclerosis. nih.gov One of the most potent inhibitors from this series, SAPA 1j, demonstrated an IC50 value of 2.1 μM in in vitro assays. nih.gov

Modifications to the N-acetamide group are also a common strategy. For example, a series of N-substituted-acetamide derivatives were designed as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. nih.gov The most potent compound in this series, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, exhibited an exceptionally low IC50 of 0.6 nM. nih.gov Similarly, studies on N-acetamide substituted pyrazolopyrimidines have shown that the nature of the N-alkyl substitution significantly impacts binding affinity to the translocator protein (TSPO). nih.gov Straight-chain alkyl groups of up to five carbons generally maintained or improved affinity, whereas bulky substituents like a t-butyl group dramatically decreased it. nih.gov

The synthesis of these analogs often employs established chemical reactions. A common method involves the reaction of a substituted phenol (B47542) with an alpha-haloacetamide derivative. researchgate.netijper.org For example, 2-[4-acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives have been prepared by reacting α-chloro acetoamide-N-(P-substitute phenyl) with p-acetyl phenol in the presence of sodium and absolute ethanol. researchgate.net Another approach involves the condensation of a phenoxyacetic acid with an appropriate amine using coupling agents. nih.gov

| Analog/Derivative Class | Modification Site | Key Example | Reported Biological Activity/Target | Potency (IC50/Ki) |

|---|---|---|---|---|

| 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) | Phenoxy Ring | SAPA 1j | Sphingomyelin synthase 1 (SMS1) inhibitor | 2.1 μM nih.gov |

| N-substituted-acetamide derivatives | N-Acetamide | N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide | P2Y14 receptor antagonist | 0.6 nM nih.gov |

| N-acetamide substituted pyrazolopyrimidines | N-Acetamide | N-ethyl, N-phenyl substituted analog | Translocator protein (TSPO) ligand | 0.28 nM (Ki) nih.gov |

| Halogen-containing phenoxy derivatives | Phenoxy Ring | Not specified | Anti-inflammatory | Qualitative enhancement nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Phenoxy Ring (Fluorine) & N-Acetamide (Phenyl) | Compound 2b (m-nitro) | Anticancer (Prostate, PC3 cell line) | 52 μM nih.gov |

Exploration of Diverse Heterocyclic and Aromatic Replacements within the Scaffold

To expand the chemical space and improve pharmacological profiles, researchers often employ bioisosteric replacement, a strategy where one atom or group of atoms is exchanged for another with similar properties. cambridgemedchemconsulting.comchem-space.com In the context of the this compound scaffold, this involves replacing the phenyl rings with various heterocyclic or other aromatic systems. This approach can lead to enhanced potency, better selectivity, improved metabolic stability, and novel intellectual property. chem-space.com

A variety of heterocyclic moieties have been incorporated into the phenoxy acetamide structure, yielding compounds with a broad spectrum of biological activities. nih.gov These include:

Thiazole (B1198619): Phenoxy thiazole derivatives have been synthesized and investigated for their potential therapeutic uses. nih.gov For instance, N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives have been synthesized and evaluated as potential anticancer agents, with some compounds showing potent cytotoxic activity against cervical and glioblastoma cell lines.

Quinazoline (B50416): The fusion of a quinazoline ring system to the acetamide core has resulted in compounds with significant anti-cancer activity against various cell lines. nih.gov

Pyridazine (B1198779): Phenoxy acetamide pyridazine derivatives have also been synthesized, highlighting the versatility of the core structure in accommodating different nitrogen-containing heterocycles. nih.gov

The strategy of replacing aromatic rings is a cornerstone of medicinal chemistry. cambridgemedchemconsulting.com For the 2-phenoxyacetamide scaffold, replacing the terminal phenyl ring on the acetamide nitrogen with different aromatic or heteroaromatic systems can significantly influence biological activity. For example, in the development of P2Y14 receptor antagonists, the terminal group was a benzimidazole, which proved crucial for the high potency observed. nih.gov Similarly, in another study, the replacement of a phenyl ring with a thiophene (B33073) or pyridine (B92270) was suggested as a viable bioisosteric substitution. cambridgemedchemconsulting.com

| Original Moiety | Replacement Moiety | Resulting Structure Class | Example Biological Target/Activity |

|---|---|---|---|

| Phenyl (on N-acetamide) | Thiazole | N-Thiazolyl-2-phenoxyacetamides | Anticancer nih.gov |

| - | Quinazoline | Quinazoline-sulfonyl-acetamides | Anticancer nih.gov |

| - | Pyridazine | Phenoxy acetamide pyridazine derivatives | General therapeutic interest nih.gov |

| Phenyl (on N-acetamide) | Benzimidazole | N-Benzimidazolyl-2-phenoxyacetamides | P2Y14 Receptor Antagonist nih.gov |

| Phenyl | Pyridyl, Thiophene | Bioisosteric replacements | General drug design strategy cambridgemedchemconsulting.com |

Strategies for Enhancing Biological Target Selectivity and Potency

Improving the potency and selectivity of lead compounds is a critical goal in drug discovery. For derivatives of this compound, this is achieved through systematic structure-activity relationship (SAR) studies, which explore how chemical modifications influence biological activity.

Key strategies include:

Substituent Modification: The type, position, and size of substituents on the aromatic rings can have a profound impact on activity. For 2-phenoxybenzamide (B1622244) antiplasmodial agents, it was found that a 4-fluorophenoxy substituent was generally advantageous over an unsubstituted phenoxy group. mdpi.com Furthermore, para-substituted analogs showed higher activity than their ortho-substituted counterparts. mdpi.com In a series of N-acetamide substituted pyrazolopyrimidines, branched alkyl groups on the acetamide nitrogen generally reduced binding affinity compared to straight-chain alkyl groups of a similar size. nih.gov

Conformational Restriction: Introducing conformational rigidity into the flexible acetamide linker can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. This can be achieved by incorporating cyclic structures or introducing double bonds.

Bioisosteric Replacement: As discussed previously, replacing functional groups with bioisosteres can fine-tune electronic and steric properties to optimize interactions with the biological target. cambridgemedchemconsulting.comestranky.sk For example, replacing a metabolically liable methyl group with a trifluoromethyl group can enhance metabolic stability and binding affinity.

Exploiting Specific Interactions: Detailed analysis of the target's binding site, often through X-ray crystallography or computational modeling, can reveal opportunities for designing new analogs that form additional hydrogen bonds, ionic interactions, or hydrophobic interactions, thereby increasing potency.

A study on 2,4,6-trihydroxy-3-geranyl-acetophenone (tHGA) analogues as lipoxygenase (LOX) inhibitors found that prenylated analogues showed only moderate activity, indicating that specific structural features are required for potent inhibition. nih.gov These SAR studies are essential for rationally designing next-generation compounds with improved therapeutic profiles.

Integration of Computational and Experimental Approaches for Lead Optimization

Modern lead optimization relies heavily on the integration of computational and experimental methods to create an efficient, iterative design-synthesize-test cycle. ijpsjournal.comucl.ac.ukucl.ac.uk This synergistic approach accelerates the process of refining "hit" molecules into viable drug candidates by improving potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. ijpsjournal.comfrontiersin.org

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For 2-phenoxy-N-substituted acetamide analogues acting as HIF-1 inhibitors, 2D and 3D-QSAR models were developed that successfully correlated structural descriptors with inhibitory activity, providing insights for designing novel derivatives. nih.gov These models can predict the activity of yet-to-be-synthesized compounds, helping to prioritize synthetic efforts. crpsonline.comresearchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. dovepress.comresearchgate.net These models are used as 3D queries to screen large virtual libraries of compounds to identify new scaffolds or derivatives that fit the required spatial and chemical features. dovepress.comresearchgate.net For 4H-chromene derivatives containing a phenoxy-acetamide moiety, a pharmacophore model was generated to aid in the design of potent anti-colon cancer compounds. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. ijpsjournal.com It helps to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Molecular docking was used to understand the binding modes of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides with the active site of sphingomyelin synthase 1, guiding further analog design. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of the binding event and helping to assess the stability of the predicted binding poses. nih.gov